molecular formula C27H34O2 B14587845 1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one CAS No. 61314-13-4

1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one

Cat. No.: B14587845
CAS No.: 61314-13-4
M. Wt: 390.6 g/mol
InChI Key: FYKXUIBXCLUBQD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with fluorenone and dodecanone as the primary starting materials.

    Acetylation: Fluorenone undergoes acetylation to introduce the acetyl group at the 7th position. This can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Coupling Reaction: The acetylated fluorenone is then coupled with dodecanone through a Friedel-Crafts acylation reaction. This reaction is facilitated by a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Catalyst Recovery: Efficient recovery and recycling of catalysts to minimize waste and reduce costs.

    Purification: Advanced purification techniques such as distillation and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.

    Reduction: Reduction reactions can be used to modify the ketone group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products Formed:

    Oxidation Products: Carboxylic acids, aldehydes, or ketones depending on the extent of oxidation.

    Reduction Products: Alcohols or hydrocarbons.

    Substitution Products: Various substituted fluorenes with different functional groups.

Scientific Research Applications

1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one can be compared with other fluorenyl compounds:

    1-(9-Methyl-9H-fluoren-2-YL)ethanone: Similar structure but with a shorter alkyl chain.

    1-(9-Propyl-9H-fluoren-2-YL)ethanone: Contains a propyl group instead of a dodecanone chain.

    1-(9-Ethyl-9H-fluoren-2-YL)ethanone: Features an ethyl group, leading to different chemical properties.

Uniqueness: this compound is unique due to its long dodecanone chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where longer alkyl chains are advantageous.

Properties

CAS No.

61314-13-4

Molecular Formula

C27H34O2

Molecular Weight

390.6 g/mol

IUPAC Name

1-(7-acetyl-9H-fluoren-2-yl)dodecan-1-one

InChI

InChI=1S/C27H34O2/c1-3-4-5-6-7-8-9-10-11-12-27(29)22-14-16-26-24(18-22)19-23-17-21(20(2)28)13-15-25(23)26/h13-18H,3-12,19H2,1-2H3

InChI Key

FYKXUIBXCLUBQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C

Origin of Product

United States

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